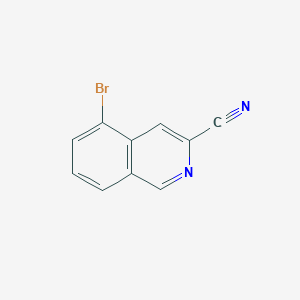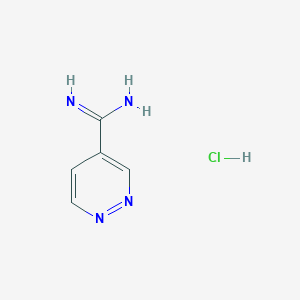
Pyridazine-4-carboximidamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine-4-carboximidamide Hydrochloride is a heterocyclic compound that features a pyridazine ring with a carboximidamide group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-4-carboximidamide Hydrochloride typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 4-chloropyridazine with cyanamide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: Pyridazine-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridazine oxides.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted pyridazine derivatives.
科学的研究の応用
Pyridazine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Pyridazine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
類似化合物との比較
Pyridazine: A parent compound with similar structural features but lacking the carboximidamide group.
Pyridazinone: Contains a carbonyl group at the 3-position, offering different pharmacological properties.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness: Pyridazine-4-carboximidamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C5H7ClN4 |
|---|---|
分子量 |
158.59 g/mol |
IUPAC名 |
pyridazine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-1-2-8-9-3-4;/h1-3H,(H3,6,7);1H |
InChIキー |
JJVNOPUDFZZDAV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


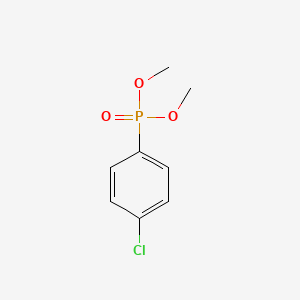
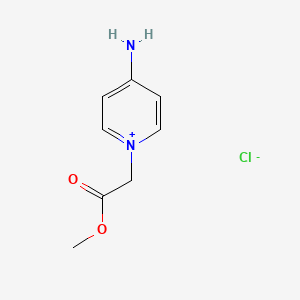
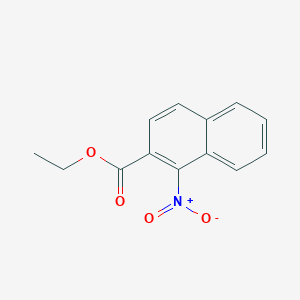

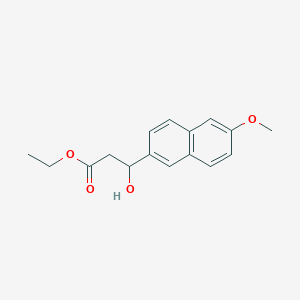
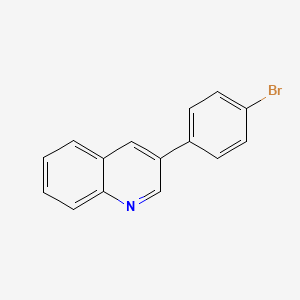
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
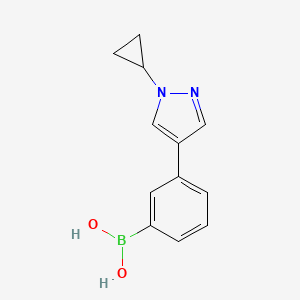
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
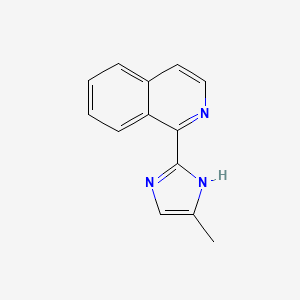


![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
